

Preclinical Evidence for Fibroblast Activation Protein (FAP) as a Therapeutic Target

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Compound of Interest

Compound Name: FAP targeting peptide for FXX489

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in oncology. Its expression is highly restricted in normal adult tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of numerous solid tumors, including over 90% of epithelial carcinomas.[1][2][3] This differential expression profile provides a unique therapeutic window. FAP-positive CAFs are integral to tumor progression, contributing to extracellular matrix (ECM) remodeling, angiogenesis, immunosuppression, and metastasis.[4][5][6] This whitepaper consolidates the key preclinical evidence supporting FAP-targeted therapies, with a focus on quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways that validate its role in cancer.

FAP-Targeted Radionuclide Therapy (TRT): Preclinical Efficacy

Targeted Radionuclide Therapy (TRT) represents the most advanced preclinical and clinical strategy for targeting FAP. This approach uses FAP-binding molecules, such as small-molecule inhibitors (FAPIs) or peptides, to deliver cytotoxic radionuclides directly to the tumor stroma. The "cross-fire" effect of these radionuclides can kill both the targeted FAP-expressing CAFs and adjacent tumor cells.[7]

Table 1: Summary of Preclinical Efficacy for FAP-Targeted Radionuclide Therapies

FAP-Targeted Agent	Radionuclide	Cancer Model	Key Efficacy Results	Reference(s)
PNT6555	^{177}Lu	Unspecified animal model	Tumor-Free Survival: 100% (6/6) at 60 MBq dose; 50% (3/6) at 30 MBq dose (at 80 days).	[1]
PNT6555	^{225}Ac	Unspecified animal model	Tumor-Free Survival: 67% (4/6) at 50 kBq dose (at 70 days).	[1]
PNT3087	^{177}Lu	HPAF-II-hFAP xenograft	Tumor Growth Inhibition (TGI): 24% at 10 MBq; 57% at 40 MBq.	[8]
FAP-04	^{225}Ac	PANC-1 human pancreatic cancer xenograft	Significantly reduced tumor growth compared to untreated controls.	[7]
FAP-46	^{177}Lu / ^{225}Ac	Pancreatic cancer model	Both agents showed tumor suppression with minimal reduction in body weight.	[7]
FAP-2286	^{177}Lu	HEK293-FAP xenografts; Sarcoma PDX	Exhibited significant antitumor activity with no significant weight loss. Maintained	[9]

			longer tumor suppression compared to FAPI-46.	
FAP-HXN	^{177}Lu	HEK-293-FAP xenografts	Shown significant antitumor activity and better tumor growth inhibition compared to FAP-2286.	[10][11]
FAPI Dimer	^{177}Lu	FAP-positive tumor xenografts	Augmented antitumor efficacy compared to monomeric FAPI-46.	[2]

Biodistribution and Tumor Uptake of FAP-Targeted Radiopharmaceuticals

The therapeutic success of FAP-targeted agents hinges on their ability to accumulate and be retained within the tumor, while clearing rapidly from healthy tissues. Preclinical biodistribution studies are critical for evaluating these pharmacokinetic properties.

Table 2: Preclinical Biodistribution and Tumor Uptake of FAP-Targeted Agents

FAP-Targeted Agent	Cancer Model	Tumor Uptake (%ID/g)	Key Biodistribution Findings	Reference(s)
[¹⁷⁷ Lu]Lu-FAPI-46	Pancreatic cancer model	~10 %ID/g at 1 h; ~1 %ID/g at 24 h	Kidney uptake was low (~1-2 %ID/g at 3 h, decreasing to 0.2-0.5 %ID/g at 24 h).	[7]
FAP-2286 (⁶⁸ Ga, ¹¹¹ In, ¹⁷⁷ Lu)	FAP-positive tumors in mice	Rapid and persistent uptake in tumors.	Minimal uptake in normal tissues with renal clearance. Longer tumor retention than FAPI-46.	[9]
[⁶⁸ Ga]Ga-FAP-HXN	HEK-293-FAP xenografts	Continuous tumor uptake after administration.	Higher tumor uptake and prolonged retention compared to [⁶⁸ Ga]Ga-FAP-2286.	[10][11]
Next-Gen Ligands (PNT3087, PNT3090, PNT3106)	HPAF-II-hFAP xenografts	AUC (%ID·h·g ⁻¹): 891, 1092, 1266 respectively.	Significantly improved tumor uptake and retention compared to PNT6555 and DOTAGA.SA(FA Pi) ₂ (AUC: 530 %ID·h·g ⁻¹).	[8]

EB-FAPI (Albumin binder conjugate)	Preclinical models	Significantly improved tumor uptake and retention.	Albumin-binding moiety extends blood circulation. [2]
FAPDimer	Preclinical models	2- to 3-fold higher tumor uptake and prolonged retention.	Outperformed monomeric FAPDimer. [2]

Alternative FAP-Targeted Therapeutic Strategies

Beyond TRT, other modalities targeting FAP are under preclinical investigation, aiming to leverage different mechanisms of action, such as direct cytotoxicity or immune system engagement.

Table 3: Preclinical Data for Non-Radionuclide FAP-Targeted Therapies

Therapeutic Strategy	Agent	Mechanism of Action	Preclinical Model	Key Efficacy Results	Reference(s)
Antibody-Cytokine Fusion	anti-FAP-IL-12 (TMEKine™)	Delivers IL-12 to the TME to induce an IFN- γ response from T and NK cells.	CT26 syngeneic colorectal cancer model	Significant reduction of tumor burden. Induced memory immune response in re-challenge experiments.	[12]
Immunotherapy (Vaccine)	Dendritic cells infected with rAd-FAP- α	Induces FAP- α -specific cytotoxic T lymphocytes (CTLs).	Lewis Lung Carcinoma (LLC) model	Induced potent therapeutic and protective antitumor immunity; prolonged overall survival.	[13]
Immunotoxin	α FAP-PE38	FAP-targeted antibody delivers Pseudomonas exotoxin A (PE38).	Metastatic breast cancer mouse model	Depleted FAP+ stroma and suppressed tumor growth.	[4]
CAR T-Cell Therapy	FAP-CAR T-cells	Genetically engineered T-cells to recognize and kill FAP-	Mesothelioma, lung, colon, breast cancer models	Reduced FAP+ tumor growth and improved survival in mice.	[14]

		expressing cells.			
Bispecific Antibody	FAP-4-1BBL	Co-engages T-cells via 4-1BB to enhance CD8+ T-cell activation.	Rhesus monkey colorectal cancer model	Promoted tumor regression.	[4]

Key Preclinical Experimental Methodologies

Reproducible and rigorous experimental design is fundamental to the preclinical validation of FAP as a target. Below are standardized protocols for key experiments.

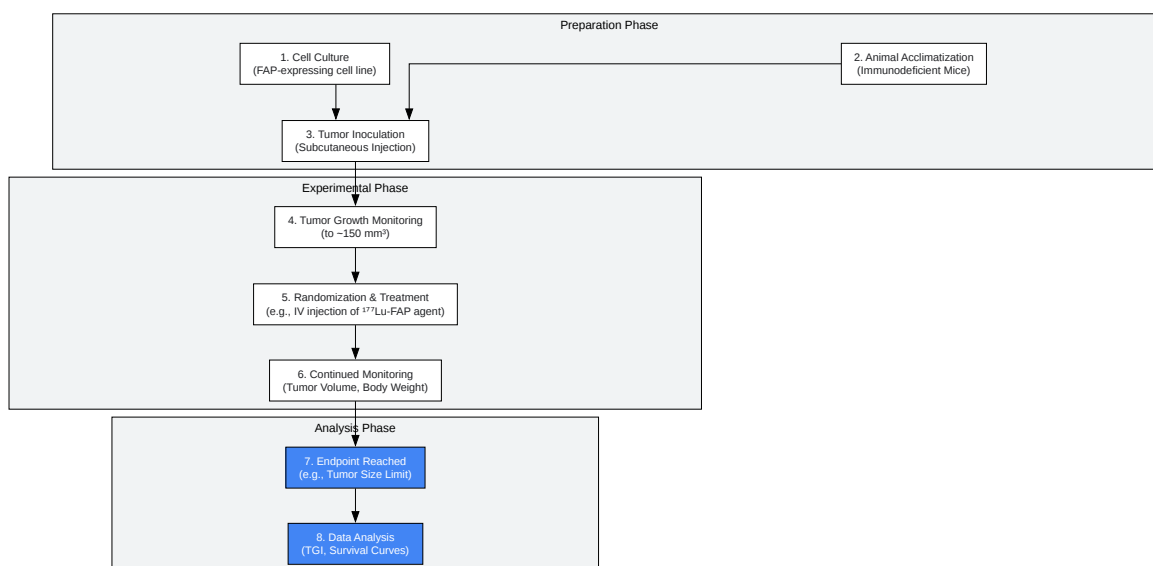
Protocol: In Vivo Tumor Xenograft Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor activity of a FAP-targeted therapeutic.

- Cell Culture: FAP-expressing cells (e.g., human cell lines transduced to express FAP like HT1080-huFAP or HEK293-huFAP) are cultured under standard conditions (37°C, 5% CO₂). [15][16]
- Animal Model: Five- to six-week-old immunodeficient mice (e.g., NMRI-nu/nu or BALB/c nude) are used.[17]
- Tumor Inoculation: A suspension of 2-5 x 10⁶ cells in a suitable medium (e.g., Hank's Balanced Salt Solution or Matrigel) is injected subcutaneously into the flank or shoulder of each mouse.
- Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers (Volume = 0.5 × Length × Width²). Body weight is monitored as an indicator of toxicity.
- Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The therapeutic agent (e.g., ¹⁷⁷Lu-

FAP-2286) is administered, typically via tail vein injection.[7]

- **Efficacy Assessment:** Tumor volumes and body weights are monitored for a defined period (e.g., 30-80 days). Key endpoints include tumor growth inhibition (TGI) and tumor-free survival.
- **Data Analysis:** Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare treatment groups with the vehicle control.



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Workflow for a preclinical FAP-targeted radionuclide therapy efficacy study.

Protocol: In Vitro Cellular Uptake and Binding Assay

- **Cell Seeding:** FAP-expressing cells are seeded in multi-well plates and allowed to adhere overnight.

- Incubation: Cells are incubated with the radiolabeled FAP-targeting agent (e.g., [^{111}In]In-FAPI-46) at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).[\[17\]](#)
- Specificity Control: For blocking experiments, a parallel set of cells is co-incubated with a large excess (e.g., 100-fold) of a non-radiolabeled FAP inhibitor to determine non-specific binding.[\[17\]](#)
- Washing: After incubation, the supernatant is removed, and cells are washed with cold PBS to remove unbound radiotracer.
- Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
- Data Normalization: Uptake is typically expressed as a percentage of the added activity per a specific number of cells (e.g., %AA/200,000 cells).[\[17\]](#)

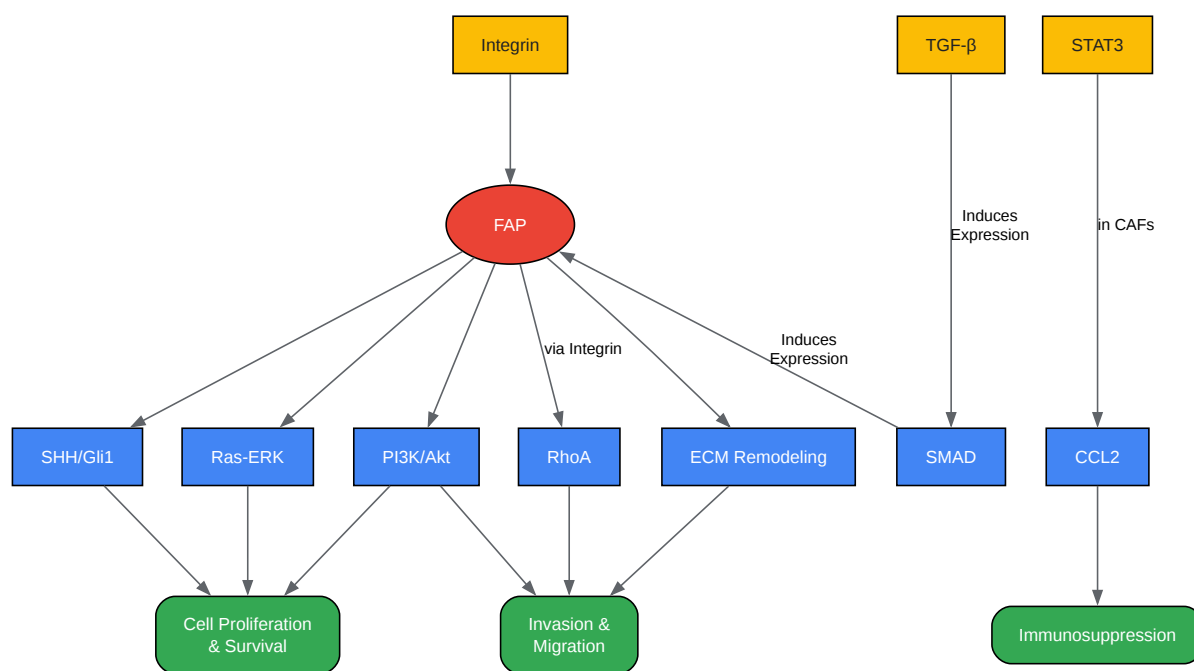
Protocol: In Vivo Biodistribution Study

- Animal Model: Tumor-bearing mice (prepared as in Protocol 4.1) are used.
- Radiotracer Injection: A known amount of the radiolabeled agent is injected via the tail vein.
- Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.
- Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and placed in tubes.
- Radioactivity Measurement: The radioactivity in each sample is measured in a gamma counter, alongside standards of the injected dose.
- Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

FAP-Mediated Signaling Pathways in Cancer Progression

FAP's role extends beyond being a passive marker. It actively contributes to a pro-tumorigenic microenvironment through its enzymatic activity and by influencing key intracellular signaling pathways that promote cell proliferation, invasion, and survival.

- **PI3K/Akt and Ras-ERK Pathways:** In oral squamous cell carcinoma, FAP expression has been shown to activate the PTEN/PI3K/Akt and Ras-ERK signaling pathways, which are central regulators of cell proliferation, migration, and invasion.[\[5\]](#)[\[6\]](#)
- **Sonic Hedgehog (SHH)/Gli1 Pathway:** Overexpression of FAP in a lung carcinoma cell line promoted proliferation and invasion while upregulating the SHH/Gli1 signaling pathway.[\[6\]](#)
- **TGF- β Signaling:** Transforming growth factor-beta (TGF- β) is a master regulator of fibroblast activation and FAP expression. Downstream effectors like SMAD3 can directly induce FAP transcription.[\[18\]](#)
- **Integrin and RhoA Signaling:** FAP can form complexes with integrins, which in turn regulate downstream RhoA activity. This interaction is crucial for the migration of mesenchymal stromal cells and is independent of FAP's enzymatic activity.[\[5\]](#)
- **STAT3-CCL2 Signaling:** In liver cancer models, FAP+ CAFs are a primary source of the chemokine CCL2, driven by STAT3 signaling. This axis promotes an immunosuppressive environment by recruiting myeloid-derived suppressor cells.[\[14\]](#)



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Key signaling pathways influenced by FAP in the tumor microenvironment.

Conclusion and Future Directions

The wealth of preclinical data provides a robust rationale for targeting FAP in cancer therapy. FAP-targeted radionuclide therapies, in particular, have demonstrated significant tumor growth inhibition and improved survival in various animal models, largely due to high tumor-specific uptake and retention. Furthermore, emerging strategies like FAP-targeted immunotherapies and antibody-drug conjugates show considerable promise.

Despite these successes, several challenges remain. The heterogeneity of FAP expression across and within tumor types necessitates the development of robust companion diagnostics to select patients most likely to benefit.[19] Optimizing the pharmacokinetic properties of FAP-targeting agents to enhance tumor retention while minimizing off-target toxicity is an ongoing effort, as evidenced by the development of dimerized and albumin-binding FAPIs.[2][8] Future preclinical research should focus on elucidating mechanisms of resistance, exploring rational combination therapies (e.g., with immune checkpoint inhibitors or chemotherapy), and developing more clinically representative tumor models that accurately recapitulate the complex human TME.[15][19] Continued investigation in these areas will be crucial for translating the preclinical promise of FAP-targeted therapies into effective clinical treatments.

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